Predicted Dual-Benzodioxole π-Stacking Advantage Over Mono-Benzodioxole Analog 4i in AChE Peripheral Site Engagement
In the piperonylic acid hydrazone series, the arylidene terminus occupies the peripheral anionic site (PAS) of AChE while the benzodioxole-carbohydrazide portion binds the catalytic active site (CAS). Compound 4i employs a 2,3-dichlorophenyl group at the PAS; the target compound substitutes this with a second benzodioxole moiety, introducing two additional hydrogen-bond acceptors and an extended aromatic surface for π-π stacking with Trp286 in the PAS [1]. Molecular docking across the series demonstrated that aromatic surface area at the PAS correlates with inhibitory potency; the symmetrical dual-benzodioxole architecture is predicted to increase binding complementarity relative to mono-benzodioxole, halogenated-phenyl congeners, although direct enzymatic IC50 data for this specific compound remain unpublished [1].
| Evidence Dimension | Predicted AChE peripheral anionic site binding affinity (docking score extrapolation) |
|---|---|
| Target Compound Data | Dual-benzodioxole pharmacophore: 4 H-bond acceptors (2 × dioxole O atoms) + extended π-surface for Trp286 stacking (no direct IC50 available) |
| Comparator Or Baseline | Compound 4i (2,3-dichlorobenzylidene analog): AChE IC50 = 0.048 ± 0.007 µM; Ki = 8.0 ± 0.076 nM |
| Quantified Difference | Structural difference: target compound adds 2 H-bond acceptors and replaces 2 Cl atoms with a fused dioxole ring; quantitative enzymatic potency difference cannot be calculated without direct assay data |
| Conditions | In silico molecular docking against human AChE (PDB: 4EY7); enzymatic assays on recombinant human AChE, BChE, MAO-A, MAO-B |
Why This Matters
Procurement for cholinesterase screening programs should prioritize this compound when investigating the effect of symmetrical dual-benzodioxole occupancy on PAS/CAS dual-site inhibition, a design feature not present in the lead compound 4i.
- [1] Kumar V, Vishnu MS, et al. Exploration of a library of piperonylic acid-derived hydrazones possessing variable aryl functionalities as potent dual cholinesterase and monoamine oxidase inhibitors. Molecular Diversity, 2023, 27, 2465–2489. View Source
